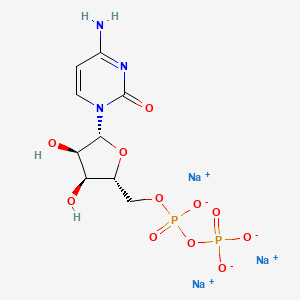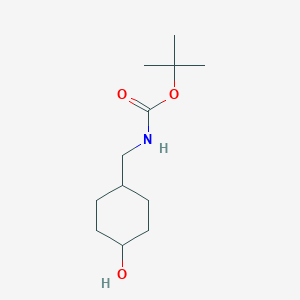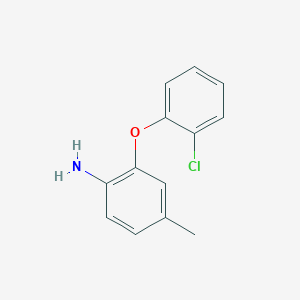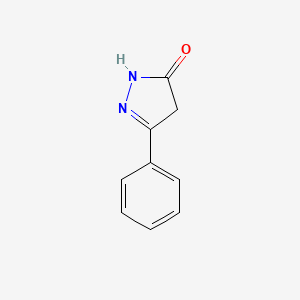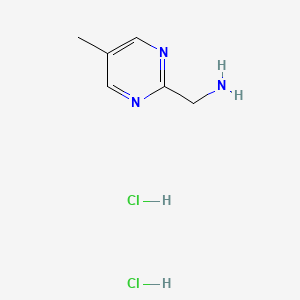
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methylpyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 930272-59-6 . It has a molecular weight of 196.08 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3.2ClH/c1-5-3-8-6 (2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 196.08 .Scientific Research Applications
Bone Disorders and Wnt Beta-Catenin Signaling
A study led by Pelletier et al. (2009) focused on a compound related to (5-Methylpyrimidin-2-yl)methanamine, which targets the Wnt beta-catenin cellular messaging system. This compound showed promising results in increasing trabecular bone formation rates in rats, highlighting potential applications in treating bone disorders (Pelletier et al., 2009).
Biased Agonism in Drug Discovery
Sniecikowska et al. (2019) discussed the concept of 'biased agonists', with a focus on the serotonin 5-HT1A receptor. They explored compounds like NLX-101, structurally similar to (5-Methylpyrimidin-2-yl)methanamine, which showed potential as antidepressants due to their selective action in specific brain regions (Sniecikowska et al., 2019).
Synthesis and Process Research
Guo Lei-ming (2012) conducted a study on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in anticancer drug dasatinib, which is structurally related to (5-Methylpyrimidin-2-yl)methanamine. This research provides insights into the synthetic pathways and optimization of conditions for related compounds (Guo Lei-ming, 2012).
Zinc Complexes in Polymerization
Kwon et al. (2015) investigated zinc complexes with structures similar to (5-Methylpyrimidin-2-yl)methanamine, focusing on their application in initiating the ring-opening polymerization of rac-lactide. These complexes showed preference for producing heterotactic polylactide (Kwon et al., 2015).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Methylpyrimidin-2-yl)methanamine, and evaluated their anticonvulsant activities. This study provides insights into the potential therapeutic applications of related compounds in treating seizures (Pandey & Srivastava, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(5-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECPKJRWKMXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930272-59-6 |
Source


|
| Record name | (5-methylpyrimidin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

